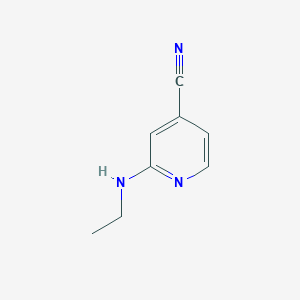

2-(Ethylamino)isonicotinonitrile

Descripción

Contextual Significance within Isonicotinonitrile Derivatives

Isonicotinonitrile, or 4-cyanopyridine, is a derivative of pyridine (B92270) with a nitrile group at the 4-position. chemicalbook.com It serves as a crucial intermediate in the synthesis of various organic and pharmaceutical compounds, including isonicotinylhydrazide, a medication used in the treatment of tuberculosis. chemicalbook.com The introduction of an ethylamino group at the 2-position to create 2-(Ethylamino)isonicotinonitrile significantly alters the electronic and steric properties of the parent molecule. This substitution enhances its potential as a building block for more complex molecules with specific biological activities.

Isonicotinonitrile derivatives are a class of compounds recognized for their diverse pharmacological potential. ekb.eg The pyridine ring is a common feature in many physiologically active chemicals and natural products like nicotinic acid and vitamin B6. ekb.eg The addition of a cyano group, as in isonicotinonitrile, provides a versatile handle for further chemical modifications.

Historical Perspective of Amino-Substituted Pyridine Nitriles

The study of pyridine and its derivatives dates back to the 19th century, with the first major synthesis of pyridine derivatives described by Arthur Rudolf Hantzsch in 1881. wikipedia.org The structure of pyridine itself was elucidated in the 1870s. wikipedia.org The development of methods to introduce amino groups onto the pyridine ring, such as the Chichibabin reaction, which yields 2-aminopyridine (B139424) derivatives, was a significant advancement. wikipedia.orgresearchgate.net

The synthesis of amino-substituted pyridine nitriles combines the chemistry of both aminopyridines and pyridine nitriles. Research into aminopyridines has been extensive over the last few decades due to their interesting biological activities. researchgate.net Similarly, the chemistry of α-amino nitriles has been historically important, particularly in the synthesis of α-amino acids through the Strecker synthesis. The combination of these two functionalities on a pyridine scaffold has led to a rich area of research focused on creating novel compounds with potential applications in medicinal chemistry and materials science.

Overview of Research Trajectories for the Compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for a wide range of chemical transformations. Researchers are exploring its use in the synthesis of novel heterocyclic systems and as a precursor for compounds with potential therapeutic applications. The pyridine nitrogen and the nitrile group also offer sites for coordination with metal ions, suggesting potential applications in catalysis and materials science.

Interdisciplinary Relevance in Modern Chemistry

The study of this compound and related compounds is inherently interdisciplinary. Organic chemists are interested in developing efficient synthetic routes to this and other substituted pyridines. nih.gov Medicinal chemists explore the biological activities of its derivatives, aiming to develop new therapeutic agents. ekb.egnih.gov The pyridine nucleus is a key component in numerous FDA-approved drugs, highlighting the importance of this class of compounds in pharmaceutical research. nih.gov Furthermore, the electronic properties of such molecules make them of interest to materials scientists for the development of novel functional materials.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87121-58-2 | chemicalbook.com |

| Molecular Formula | C8H9N3 | chemenu.com |

| Molecular Weight | 147.18 g/mol | chemenu.com |

| Boiling Point | 276℃ | chemicalbook.com |

| Density | 1.10 g/cm³ | chemicalbook.com |

| Flash Point | 121℃ | chemicalbook.com |

| pKa | 5.03 ± 0.10 | chemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.comchemenu.com |

Structure

2D Structure

Propiedades

IUPAC Name |

2-(ethylamino)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-10-8-5-7(6-9)3-4-11-8/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJCFTFAVGJRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521848 | |

| Record name | 2-(Ethylamino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87121-58-2 | |

| Record name | 2-(Ethylamino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylamino Isonicotinonitrile and Its Derivatives

Established Synthetic Pathways to the Isonicotinonitrile Scaffold

The construction of the isonicotinonitrile core, which is a pyridine (B92270) ring with a nitrile group at the C-4 position, can be achieved through various synthetic strategies. These methods often involve either building the heterocyclic ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

Key Precursors and Starting Materials

The de novo synthesis of the substituted pyridine ring is frequently accomplished via multicomponent reactions (MCRs), which offer efficiency by forming multiple bonds in a single operation. A common approach involves the condensation of simple, readily available starting materials.

Key precursors for these syntheses typically include:

An aldehyde: Often an aromatic aldehyde which will ultimately form the C-4 substituent of the pyridine ring.

A 1,3-dicarbonyl compound or an active methylene (B1212753) ketone: Compounds like acetophenone (B1666503) derivatives provide two carbon atoms to the pyridine backbone.

A source of the nitrile group: Malononitrile (B47326) (NC-CH₂-CN) is a widely used precursor that incorporates the cyanomethylene fragment into the target structure. nih.gov

An ammonia (B1221849) source: Ammonium (B1175870) acetate (B1210297) is frequently used to provide the nitrogen atom for the pyridine ring and the C-2 amino group. researchgate.netresearchgate.net

These components can be combined in a one-pot synthesis, often catalyzed by a base or acid, to construct highly functionalized cyanopyridines. researchgate.net

Interactive Table: Common Precursors for Isonicotinonitrile Scaffold Synthesis

| Precursor Type | Example(s) | Role in Final Scaffold |

| Aldehyde | Benzaldehyde, Substituted Benzaldehydes | Forms C-4 position and its substituent |

| Active Methylene Ketone | Acetophenone, Substituted Acetophenones | Provides C-5 and C-6 atoms and C-6 substituent |

| Nitrile Source | Malononitrile, Ethyl Cyanoacetate (B8463686) | Provides C-3 and the C-4 nitrile group |

| Ammonia Source | Ammonium Acetate | Provides ring nitrogen (N-1) and C-2 amino group |

Amination Reactions at the Pyridine Ring

While building the ring with the amino group already in place is common, amination of a pre-formed isonicotinonitrile ring is also a viable strategy. This typically involves nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position.

The pyridine ring's electron-deficient nature, which is further enhanced by the electron-withdrawing cyano group at the 4-position, facilitates nucleophilic attack, particularly at the C-2 and C-6 positions. A 2-halopyridine derivative can react with an amine nucleophile to yield the corresponding 2-aminopyridine (B139424). acs.orgresearchgate.net For example, 2-chloroisonicotinonitrile can serve as an excellent substrate for amination reactions with various amines. rsc.org

Nitrile Group Introduction Strategies

The introduction of the nitrile (cyano) group is a critical step in forming the isonicotinonitrile scaffold. There are two primary approaches:

Ring formation with a nitrile-containing precursor: This is the most prevalent and efficient method. As mentioned, reagents like malononitrile or ethyl cyanoacetate are used in multicomponent reactions to build the pyridine ring with the cyano group already incorporated at the desired position. nih.govresearchgate.netresearchgate.net This approach avoids the often harsh conditions required for direct cyanation of a pyridine ring.

Functional group transformation on a pre-formed ring: A nitrile group can be introduced onto a pyridine ring through various methods, such as the Sandmeyer reaction on an aminopyridine or the cyanation of a halopyridine. For instance, a 2-aminopyridine can be used as a starting material, with the cyano group being introduced at a later stage. pipzine-chem.com This multi-step process may involve protecting existing functional groups and carefully planning the reaction sequence to manage regioselectivity. pipzine-chem.com

Synthesis of 2-(Ethylamino)isonicotinonitrile

The synthesis of the target molecule, this compound, can be envisioned through either direct construction of the substituted ring or by modification of a suitable precursor.

Direct Synthetic Routes

Direct synthesis can be achieved by adapting the multicomponent reactions used for the broader class of 2-aminonicotinonitriles. By substituting the typical ammonia source (ammonium acetate) with a primary amine, N-substituted aminopyridines can be generated in a single step.

A plausible direct route to this compound would involve a one-pot, four-component reaction of:

An appropriate aldehyde (e.g., formaldehyde (B43269) or a derivative that can be eliminated).

A ketone.

Malononitrile.

Ethylamine (B1201723) as the amine source.

Several studies have demonstrated the feasibility of using various primary amines in such MCRs to produce a diverse library of N-substituted 2-aminopyridine derivatives. nih.govmdpi.comnih.gov This approach offers high atom economy and operational simplicity.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) provides a powerful and versatile alternative for synthesizing this compound. This strategy involves modifying a pre-synthesized, closely related isonicotinonitrile derivative.

Two primary FGI pathways are prominent:

Nucleophilic Aromatic Substitution (SNAr): This is a highly effective and common method. The synthesis begins with a 2-halo-isonicotinonitrile, such as 2-chloroisonicotinonitrile . The chlorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogen and the C-4 cyano group. Reaction of this halo-precursor with ethylamine in a suitable solvent, often with a base to neutralize the HCl byproduct, yields the desired this compound. researchgate.netrsc.org

N-Alkylation of 2-Aminoisonicotinonitrile: An alternative FGI route starts with the readily available precursor 2-aminoisonicotinonitrile . pipzine-chem.com The primary amino group can be alkylated using an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. However, this reaction can be challenging. The product, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to over-alkylation and the formation of a tertiary amine byproduct. chemguide.co.uklibretexts.orgmrcolechemistry.co.uk Achieving selective mono-alkylation may require careful control of reaction conditions or the use of protecting groups. rsc.org

Interactive Table: Comparison of Synthetic Routes to this compound

| Synthetic Approach | Starting Materials | Key Transformation | Advantages | Potential Challenges |

| Direct Synthesis (MCR) | Aldehyde, Ketone, Malononitrile, Ethylamine | One-pot cyclocondensation | High atom economy, operational simplicity, rapid assembly of complex structure. | Optimization of reaction conditions may be required for specific substrates. |

| FGI (SNAr) | 2-Chloroisonicotinonitrile , Ethylamine | Nucleophilic substitution of halide | Generally high-yielding and clean reactions, reliable and well-established method. | Availability and synthesis of the 2-halo precursor. |

| FGI (N-Alkylation) | 2-Aminoisonicotinonitrile , Ethyl Halide, Base | Alkylation of the amino group | Utilizes a readily available starting amine. | Risk of over-alkylation (di-ethylation), requires careful control for selectivity. chemguide.co.ukrsc.org |

Preparation of Structurally Related Isonicotinonitrile Derivatives

The preparation of isonicotinonitrile derivatives is achieved through a variety of synthetic routes, often starting from readily available precursors. The methodologies can be broadly categorized by the strategies used to introduce desired functional groups onto the pyridine core.

Strategies for Alkylamino and Arylamino Substitution

The introduction of alkylamino and arylamino groups at the 2-position of the isonicotinonitrile ring is a key synthetic step. The electron-withdrawing nature of the ring nitrogen and the nitrile group makes the C2 and C6 positions of the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This allows for the direct displacement of a suitable leaving group, typically a halogen, by a primary or secondary amine.

For instance, the synthesis of this compound can be accomplished by reacting 2-chloroisonicotinonitrile with ethylamine. The reaction proceeds as the lone pair of electrons on the nitrogen atom of ethylamine attacks the electron-deficient C2 carbon of the pyridine ring, leading to the substitution of the chlorine atom.

Researchers have developed various protocols to achieve these substitutions efficiently. While direct amination of an unsubstituted pyridine ring is challenging, pre-functionalization with a leaving group is a common and effective strategy. galchimia.com

Table 1: Examples of Nucleophilic Aromatic Substitution for 2-Amino-isonicotinonitrile Synthesis

| Starting Material | Reagent | Product | Conditions | Reference |

| 2-Chloroisonicotinonitrile | Ethylamine | This compound | Base, Solvent (e.g., EtOH, DMF) | General SNAr methodology nih.gov |

| 2-Fluoroisonicotinonitrile | Aniline | 2-(Phenylamino)isonicotinonitrile | Base, heat | General SNAr methodology nih.gov |

| 2-Chloronicotinonitrile | Various amines | 2-Aminonicotinonitrile derivatives | Not specified | chem-soc.si |

Introduction of Diverse Substituents on the Pyridine Ring System

The functionalization of the pyridine ring beyond the 2-position is crucial for creating a diverse library of isonicotinonitrile derivatives. Multi-component reactions (MCRs) are a particularly powerful tool for this purpose, allowing for the one-pot synthesis of highly substituted pyridines from simple starting materials. researchgate.net

A common MCR approach involves the condensation of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and an ammonia source (like ammonium acetate). chem-soc.siresearchgate.net By varying the aldehyde and the active methylene component, a wide array of substituents can be introduced at positions 3, 5, and 6 of the pyridine ring.

For example, the reaction of an aromatic aldehyde, malononitrile, an acetophenone derivative, and ammonium acetate can yield 2-amino-3-cyano-pyridine derivatives with various substituents at the 4- and 6-positions. researchgate.net

Table 2: Multi-component Reactions for Substituted Nicotinonitrile Synthesis

| Aldehyde | Ketone/Active Methylene | Ammonia Source | Catalyst | Product Type | Reference |

| Aromatic aldehydes | Substituted acetophenones, Malononitrile | Ammonium acetate | TBBDA or PBBS | 2-Amino-3-cyanopyridines | researchgate.net |

| Aromatic aldehydes | Ethyl cyanoacetate, 2-Acetylnaphthalene | Ammonium acetate | None (reflux in ethanol) | Diaryl-3-cyano-1H-pyridinones | chem-soc.si |

| Aromatic aldehydes | Malononitrile, Aliphatic amine | - | None (MeOH/H₂O) | Polysubstituted 2-dialkylaminopyridines | researchgate.net |

Formation of Polycyclic Systems Incorporating the Isonicotinonitrile Moiety

The isonicotinonitrile framework can serve as a scaffold for the construction of more complex, polycyclic heterocyclic systems. This is typically achieved through intramolecular cyclization reactions of appropriately functionalized isonicotinonitrile derivatives. These fused systems are of significant interest in medicinal chemistry.

One common strategy involves the synthesis of a thieno[2,3-b]pyridine (B153569). This can be accomplished by reacting a 2-thioxopyridine-3-carbonitrile derivative (which can be prepared from cyanothioacetamide) with a suitable reagent to build the fused thiophene (B33073) ring. scirp.org Similarly, furo[2,3-b]pyridine (B1315467) derivatives can be synthesized via Thorpe-Ziegler cyclization of corresponding nicotinonitrile precursors. ekb.eg More complex systems, such as pyrido[3',2':4,5]thieno[3,2-d] chem-soc.siresearchgate.netnih.govtriazines, have also been prepared from substituted thieno[2,3-b]pyridine intermediates. scirp.org

Table 3: Synthesis of Polycyclic Systems from Nicotinonitrile Derivatives

| Starting Nicotinonitrile Derivative | Key Reaction | Resulting Polycyclic System | Reference |

| 5-Acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamide | Diazotization and cyclization | 8-Acetyl-7-methyl-3-arylpyrido[3',2':4,5]thieno[3,2-d] chem-soc.siresearchgate.netnih.govtriazin-4(3H)-one | scirp.org |

| 2-Alkoxy-nicotinonitriles | Thorpe-Ziegler cyclization | Furo[2,3-b]pyridine derivatives | ekb.eg |

| 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Reaction with α-halo-ketones | Thieno[2,3-b]pyridine derivatives | scirp.org |

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable development, green chemistry approaches are increasingly being applied to the synthesis of isonicotinonitrile derivatives. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

Solvent-Free and Environmentally Benign Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages by simplifying purification, reducing waste, and often lowering energy consumption.

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved under solvent-free conditions. For example, a one-pot reaction of an aldehyde, acetophenone, malononitrile, and ammonium acetate can be carried out by heating the mixture in the absence of any solvent, often with the aid of a catalyst. researchgate.net Using water or a water-ethanol mixture as a solvent is another environmentally benign approach that has been effectively used in the synthesis of related heterocyclic systems like 2-amino-4H-chromene-3-carbonitriles. nih.gov

Catalytic Synthesis Methodologies

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions, higher yields, and improved selectivity under milder conditions. mdpi.com Various catalytic systems have been developed for the synthesis of isonicotinonitrile and related cyanopyridines.

These include:

Organocatalysts: Simple organic molecules like triethylamine (B128534) researchgate.net or pyridine-2-carboxylic acid nih.gov can effectively catalyze multi-component reactions for pyridine synthesis.

Homogeneous Catalysts: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and its polymeric version (PBBS) have been used as efficient catalysts for the solvent-free synthesis of 2-amino-3-cyanopyridines. researchgate.net

Biocatalysts: The use of enzymes, such as transaminases, represents a highly green approach for the synthesis of chiral amines and related pharmaceutical intermediates, reducing the need for harsh reagents and protecting groups. researchgate.net While not directly reported for this compound, the principles are broadly applicable to amine synthesis.

Heterogeneous Catalysts: Solid-supported catalysts offer the advantage of easy separation and recyclability. Organotin(IV) compounds have been shown to catalyze the synthesis of related α-iminonitriles. rsc.org

The development of these catalytic methods is crucial for making the synthesis of complex molecules like this compound and its derivatives more efficient and environmentally sustainable. osti.govwordpress.com

Reaction Mechanisms and Reactivity of 2 Ethylamino Isonicotinonitrile

Fundamental Reaction Pathways

The reactivity of 2-(ethylamino)isonicotinonitrile can be understood by considering the independent and cooperative roles of the pyridine (B92270) nitrogen, the ethylamino group, and the isonicotinonitrile moiety.

Nucleophilic Aromatic Substitution Mechanisms on the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are activated by the ring nitrogen. quora.comyoutube.com The presence of the electron-withdrawing nitrile group at the 4-position further enhances this susceptibility by stabilizing the negatively charged Meisenheimer intermediate formed during the attack of a nucleophile. youtube.com

However, the 2-ethylamino group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. In the case of this compound, the activating effect of the 4-cyano group and the ring nitrogen likely outweighs the deactivating effect of the 2-ethylamino group, allowing for nucleophilic substitution reactions to occur, albeit potentially at a slower rate than in pyridines bearing only electron-withdrawing groups.

Common nucleophiles that could potentially displace a suitable leaving group on the pyridine ring include alkoxides, amines, and thiolates. It is important to note that direct displacement of the ethylamino group would require harsh conditions due to its poor leaving group ability. Reactions are more likely to occur if another leaving group is present on the ring.

Reactivity of the Amino Group

The secondary amine functionality in this compound is a key site of reactivity. The lone pair of electrons on the nitrogen atom imparts both nucleophilic and basic character.

As a nucleophile, the ethylamino group can participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acylated derivatives.

Alkylation: Reaction with alkyl halides to yield tertiary amines. Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts. youtube.com

Condensation Reactions: Participation in condensation reactions with carbonyl compounds to form imines or related structures.

The basicity of the ethylamino group allows it to be protonated by acids to form an ethylaminopyridinium salt. This protonation deactivates the ring towards electrophilic attack but can activate it towards nucleophilic attack.

Transformations Involving the Nitrile Functionality

The nitrile group (C≡N) at the 4-position is a versatile functional group that can undergo a range of transformations. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

Key reactions of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form an amide (2-(ethylamino)isonicotinamide) and then a carboxylic acid (2-(ethylamino)isonicotinic acid).

Reduction: The nitrile group can be reduced to a primary amine (4-(aminomethyl)-N-ethylpyridin-2-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

Stereochemical Considerations in Reactions

For most reactions involving the planar pyridine ring and the flexible ethylamino group of this compound, stereochemical considerations are not a primary concern. However, if a reaction introduces a new chiral center, for instance, through the addition of a chiral nucleophile or a reaction at a prochiral center, then the formation of stereoisomers (enantiomers or diastereomers) becomes possible.

For example, in the reduction of a ketone formed from the reaction of a Grignard reagent with the nitrile group, if the ketone is unsymmetrical, a chiral alcohol will be produced. The use of a chiral reducing agent could then lead to an enantioselective synthesis.

Mechanistic Insights into Derivative Formation

The formation of derivatives from this compound proceeds through well-established organic reaction mechanisms.

| Derivative Type | Reagents | General Mechanism |

| N-Acyl derivatives | Acyl chlorides, Anhydrides | Nucleophilic acyl substitution |

| N-Alkyl derivatives | Alkyl halides | Nucleophilic substitution (SN2) |

| Amides | H₂O, H⁺ or OH⁻ | Nucleophilic addition to nitrile, tautomerization |

| Carboxylic acids | H₂O, H⁺ or OH⁻ (prolonged) | Hydrolysis of the intermediate amide |

| Primary amines | LiAlH₄, then H₂O | Nucleophilic addition of hydride to nitrile (twice) |

| Ketones | Grignard reagents, then H₃O⁺ | Nucleophilic addition to nitrile, hydrolysis of imine |

Kinetic Studies of Key Reactions

The kinetics of nucleophilic aromatic substitution on pyridine rings are well-documented. The rate of substitution is influenced by:

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The nature of the leaving group: Better leaving groups (e.g., halides) lead to faster reactions.

The substituents on the pyridine ring: Electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it.

For this compound, the rate of nucleophilic aromatic substitution would be a balance between the activating effect of the 4-cyano group and the deactivating effect of the 2-ethylamino group.

The rates of reactions at the ethylamino and nitrile groups would be expected to follow standard kinetic models for those functional group transformations. For instance, the acylation of the amino group would likely be a second-order reaction, first order in the amine and first order in the acylating agent.

Rate Law Determination

The rate law for a reaction involving this compound would be an equation that links the reaction rate with the concentrations of the reactants. It would take the general form:

Rate = k[this compound]x[Reactant B]y...

Here, 'k' represents the rate constant, and the exponents 'x' and 'y' are the reaction orders with respect to each reactant. These orders must be determined experimentally. A common method for this is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. By observing the effect on the initial reaction rate, the order of the reaction with respect to that reactant can be determined.

For example, if doubling the concentration of this compound while keeping other reactant concentrations constant were to quadruple the initial reaction rate, the reaction would be second order with respect to this compound.

Hypothetical Data for Rate Law Determination:

| Experiment | Initial [this compound] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | Data Not Available |

| 2 | 0.20 | 0.10 | Data Not Available |

| 3 | 0.10 | 0.20 | Data Not Available |

This table illustrates the experimental setup required. Without experimental data, the rate law for reactions involving this compound remains undetermined.

Activation Energy Analysis

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate constant, 'k'. This relationship is described by the Arrhenius equation:

k = Ae(-Ea/RT)

Where 'A' is the pre-exponential factor, 'R' is the ideal gas constant, and 'T' is the temperature in Kelvin. To determine the activation energy experimentally, the reaction would be performed at several different temperatures to obtain a series of rate constants. A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R.

Hypothetical Data for Activation Energy Analysis:

| Temperature (K) | Rate Constant, k (L/mol·s) | ln(k) | 1/T (K-1) |

| 298 | Data Not Available | Data Not Available | Data Not Available |

| 308 | Data Not Available | Data Not Available | Data Not Available |

| 318 | Data Not Available | Data Not Available | Data Not Available |

This table shows the data that would be collected. The lack of such data means the activation energy for reactions involving this compound is unknown.

Influence of Reaction Conditions on Reaction Rates

Several factors beyond reactant concentration and temperature can influence the rate of a reaction involving this compound. These include the solvent, the presence of a catalyst, and the pH of the reaction medium.

Solvent: The polarity and protic or aprotic nature of the solvent can significantly affect reaction rates, especially for reactions involving polar or ionic transition states.

Catalyst: A catalyst would increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. The rate enhancement would depend on the nature and concentration of the catalyst.

pH: For reactions in aqueous media, the pH can be critical, as it can affect the protonation state of the reactants, including the ethylamino group of this compound, thereby altering its nucleophilicity or electrophilicity.

Systematic studies varying these conditions would be necessary to quantify their impact on the reaction kinetics.

Hypothetical Data on the Influence of Solvent:

| Solvent | Dielectric Constant | Rate Constant, k (L/mol·s) |

| Hexane | 1.89 | Data Not Available |

| Dichloromethane (B109758) | 8.93 | Data Not Available |

| Ethanol (B145695) | 24.5 | Data Not Available |

| Water | 80.1 | Data Not Available |

This table illustrates how the effect of the solvent on the reaction rate would be presented. Currently, no such comparative data exists for this compound.

Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of 2-(Ethylamino)isonicotinonitrile is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions within the aromatic pyridine (B92270) ring and the nitrile group. The presence of the electron-donating ethylamino group and the electron-withdrawing nitrile group on the pyridine ring will significantly influence the position and intensity of these absorption maxima (λmax).

Generally, pyridine itself shows a π → π* transition around 257 nm and a weaker n → π* transition at approximately 270 nm in a non-polar solvent. For this compound, the following is anticipated:

The primary π → π* transitions of the substituted pyridine system are expected to be red-shifted (shifted to longer wavelengths) compared to unsubstituted pyridine, likely appearing in the range of 250-300 nm.

A lower energy absorption band, potentially corresponding to an intramolecular charge transfer (ICT) from the electron-donating ethylamino group to the electron-withdrawing isonicotinonitrile system, may be observed at longer wavelengths, possibly extending into the near-UV region.

A table of hypothetical UV-Vis absorption data is provided below.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1) | λmax 2 (nm) | Molar Absorptivity (ε2) | Transition |

| Hexane | ~265 | ~15,000 | ~290 | ~8,000 | π → π |

| Ethanol (B145695) | ~270 | ~16,500 | ~295 (shoulder) | ~7,500 | π → π / ICT |

| Acetonitrile | ~268 | ~16,000 | ~292 | ~7,800 | π → π* / ICT |

Solvatochromic Effects on Absorption Spectra

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is expected for this compound due to its polar nature and the presence of both hydrogen bond donor (N-H) and acceptor (pyridine nitrogen, nitrile nitrogen) sites.

Positive Solvatochromism: In polar protic solvents (like ethanol or methanol), the excited state, which is likely more polar than the ground state due to intramolecular charge transfer, will be stabilized to a greater extent. This would lead to a bathochromic (red) shift of the absorption maximum compared to non-polar solvents (like hexane).

Solvent Polarity: Increasing the polarity of the solvent is generally expected to cause a shift in the λmax. The extent and direction of this shift provide insights into the change in the dipole moment of the molecule upon electronic excitation. Studies on related aminopyridine derivatives have shown that both general solvent effects and specific solute-solvent interactions, such as hydrogen bonding, play a role in their solvatochromic behavior. researchgate.netnih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₈H₉N₃, the theoretical exact mass can be calculated.

| Ion | Theoretical Exact Mass (m/z) |

| [M]⁺˙ (Molecular Ion) | 147.0796 |

| [M+H]⁺ (Protonated Molecule) | 148.0875 |

Experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would cause the this compound molecule to fragment in a characteristic manner, providing valuable information for structural elucidation. While specific experimental data is not available, a plausible fragmentation pattern can be proposed based on the known fragmentation of related compounds like amines and pyridines.

The molecular ion peak ([M]⁺˙) would be observed at an m/z of 147. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the ethylamino group is a common fragmentation pathway for amines. This would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 132.

Loss of Ethylene (B1197577): A retro-Diels-Alder type fragmentation or loss of an ethylene molecule (C₂H₄) from the ethyl group could lead to a fragment at m/z 119.

Loss of HCN: The pyridine ring can undergo fragmentation, and a common loss from nitrile-substituted pyridines is the neutral molecule hydrogen cyanide (HCN), which would result in a fragment ion at m/z 120.

Loss of the Ethyl Group: Cleavage of the bond between the nitrogen and the ethyl group could result in the loss of an ethyl radical (•C₂H₅), giving a fragment at m/z 118.

A table summarizing the potential major fragments is provided below.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 147 | [C₈H₉N₃]⁺˙ | - |

| 132 | [C₇H₆N₃]⁺ | •CH₃ |

| 120 | [C₇H₇N₂]⁺ | HCN |

| 119 | [C₆H₅N₃]⁺˙ | C₂H₄ |

| 118 | [C₆H₄N₃]⁺ | •C₂H₅ |

| 92 | [C₅H₄N₂]⁺˙ | C₂H₅N |

| 78 | [C₅H₄N]⁺ | C₃H₅N₂ |

X-ray Crystallography Studies

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, these studies would provide invaluable insights into its molecular geometry, packing, and the non-covalent interactions that govern its solid-state architecture.

Single Crystal X-ray Diffraction for Absolute Structure Determination

The initial and most critical step would be the growth of high-quality single crystals of this compound suitable for X-ray diffraction analysis. Once obtained, a single crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and processed.

The analysis of this data would yield the precise coordinates of each atom within the unit cell, the fundamental repeating unit of the crystal lattice. This would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles of the this compound molecule.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₉N₃ |

| Formula Weight | 147.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 789.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.237 |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from a single-crystal X-ray diffraction experiment.

Crystal Packing and Intermolecular Interactions

With the molecular structure established, the focus would shift to understanding how the individual molecules of this compound arrange themselves in the crystal lattice. This packing is dictated by a variety of intermolecular interactions, which are crucial for the stability of the crystal. Based on the functional groups present in the molecule (an ethylamino group, a nitrile group, and a pyridine ring), several types of interactions would be anticipated:

N-H···N Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the nitrile group can act as acceptors. These interactions are relatively strong and often play a dominant role in the crystal packing of nitrogen-containing heterocyclic compounds.

C-H···N and C-H···π Interactions: The C-H bonds of the ethyl group and the pyridine ring can form weaker hydrogen bonds with the nitrogen atoms or the π-system of the pyridine ring of neighboring molecules.

π···π Stacking: The aromatic pyridine rings could stack on top of each other, leading to stabilizing π···π interactions. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined from the crystal structure.

Conformational Analysis in the Solid State

The ethylamino substituent introduces a degree of conformational flexibility to the molecule. X-ray crystallography would reveal the preferred conformation of this group in the solid state. Key torsion angles, such as the one around the C(pyridine)-N(amino) bond and the C-C bond of the ethyl group, would be precisely determined. This solid-state conformation is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Hirshfeld Surface Analysis and Fingerprint Plots

To further quantify and visualize the intermolecular interactions, Hirshfeld surface analysis would be a powerful tool. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules.

The Hirshfeld surface is typically colored to highlight different types of interactions. For instance, red spots on the surface would indicate strong hydrogen bonding interactions (e.g., N-H···N), while blue regions would represent weaker van der Waals forces.

Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability.

A systematic screening for polymorphs of this compound would involve crystallization from various solvents under different conditions (e.g., temperature, evaporation rate). Each new crystalline form would be characterized by X-ray diffraction to determine its unique crystal structure.

The insights gained from the analysis of intermolecular interactions would be fundamental to crystal engineering efforts. By understanding the key synthons (reliable and robust intermolecular interactions), it might be possible to design and synthesize co-crystals of this compound with other molecules to tailor its solid-state properties for specific applications.

Computational Chemistry Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

The primary tools for such an analysis are Density Functional Theory (DFT) and ab initio (from the beginning) methods. DFT is a widely used computational approach that calculates the electronic structure of atoms and molecules based on the electron density, offering a good balance between accuracy and computational cost. Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the use of experimental data.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. Geometry optimization calculations systematically adjust the positions of the atoms to find the lowest energy conformation.

For 2-(Ethylamino)isonicotinonitrile, this process would yield precise predictions for bond lengths, bond angles, and dihedral angles. For instance, calculations would define the C-C and C-N bond lengths within the pyridine (B92270) ring, the length of the C≡N triple bond of the nitrile group, and the geometry of the ethylamino substituent. The planarity of the pyridine ring and the orientation of the ethylamino group relative to the ring would also be determined. This foundational data is crucial as all other computed properties are dependent on the molecular structure.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative as specific research data for this compound is not available. The values represent the type of data that would be generated from a DFT geometry optimization.

| Parameter | Predicted Value (Å or °) |

|---|---|

| Pyridine Ring C-N Bond Length | e.g., 1.34 Å |

| Pyridine Ring C-C Bond Length | e.g., 1.39 Å |

| C-CN Bond Length | e.g., 1.45 Å |

| C≡N Bond Length | e.g., 1.15 Å |

| C(ring)-N(amino) Bond Length | e.g., 1.37 Å |

| C-N-C Bond Angle (Ethylamino) | e.g., 121° |

Once the geometry is optimized, the electronic properties of the molecule can be investigated in detail. This involves analyzing how electrons are distributed and how they behave within the molecule, which is key to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap suggests greater stability. For this compound, calculations would provide the energy values for these orbitals and visualize their spatial distribution, showing which atoms contribute most to these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is illustrative. Actual values would be determined by specific DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | e.g., -6.2 eV |

| ELUMO | e.g., -1.5 eV |

| Energy Gap (ΔE) | e.g., 4.7 eV |

Understanding how charge is distributed across the this compound molecule is essential for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface.

The MEP map uses a color scale to indicate charge distribution: red regions typically represent areas of negative electrostatic potential (rich in electrons), which are prone to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. For this molecule, one would expect to see negative potential around the nitrogen atom of the nitrile group and the pyridine ring, and positive potential near the hydrogen atoms of the ethylamino group.

Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a more quantitative picture than FMO analysis alone.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

In addition to these global descriptors, local reactivity descriptors like Fukui functions can be calculated to predict which specific atoms within the molecule are the most likely sites for nucleophilic or electrophilic attack.

Table 3: Illustrative Global Reactivity Descriptors This table is for illustration purposes only.

| Descriptor | Definition | Predicted Value (Illustrative) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | e.g., 6.2 eV |

| Electron Affinity (A) | -ELUMO | e.g., 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | e.g., 3.85 eV |

| Chemical Hardness (η) | (I-A)/2 | e.g., 2.35 eV |

| Chemical Softness (S) | 1/η | e.g., 0.43 eV-1 |

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be invaluable for identifying and characterizing the compound experimentally.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. For this compound, this would help assign specific peaks in an experimental spectrum to particular functional groups, such as the C≡N stretch of the nitrile, the N-H stretch of the amino group, and the various vibrations of the pyridine ring.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a cornerstone of chemical structure elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to calculate the theoretical 1H and 13C NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the molecular structure and help in the assignment of signals to specific protons and carbon atoms within the molecule.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in technologies that require frequency alteration and optical switching. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NLO capabilities of molecules like this compound. The key metrics for NLO potential are the molecular dipole moment (μ) and the first-order hyperpolarizability (β). researchgate.net A significant β value suggests a strong NLO response.

For this compound, the molecular design is inherently advantageous for NLO properties. The ethylamino group acts as an electron donor, while the nitrile group is an electron acceptor. This "push-pull" configuration across the pyridine ring system can lead to substantial intramolecular charge transfer, a key factor for high hyperpolarizability. researchgate.net Quantum chemical calculations can quantify these properties, and studies on similar donor-acceptor pyridine derivatives have shown that they can possess large β values, sometimes several times that of standard reference materials like urea. researchgate.net The calculated NLO properties indicate that these types of molecules are promising candidates for the development of new NLO materials. nih.govfrontiersin.orgnih.gov

Table 1: Calculated Non-Linear Optical (NLO) Parameters for this compound (Illustrative) Note: The exact values are highly dependent on the computational method (e.g., DFT functional) and basis set used for the calculation.

| Parameter | Description | Predicted Significance |

|---|---|---|

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | A non-zero dipole moment is a prerequisite for second-order NLO activity. |

| First-order Hyperpolarizability (β) | Quantifies the second-order NLO response of the molecule. | Higher values indicate stronger potential for applications like second-harmonic generation. |

Solvent Effects on Electronic and Geometrical Parameters

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these environmental effects. qu.edu.qadntb.gov.ua These studies reveal how solvents with different polarities can alter the bond lengths, angles, and electronic characteristics of this compound.

As solvent polarity increases, changes in the molecule's dipole moment and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are typically observed. qu.edu.qamdpi.com An increase in the dipole moment in polar solvents suggests greater charge separation within the molecule. The HOMO-LUMO gap, which is related to the molecule's chemical reactivity and electronic transitions, often decreases in more polar solvents. qu.edu.qa This phenomenon, known as solvatochromism, can be predicted and analyzed by combining experimental UV-vis spectroscopy with DFT and time-dependent DFT (TD-DFT) calculations. qu.edu.qamdpi.com

Table 2: Representative Influence of Solvent Polarity on Key Molecular Parameters of this compound (Illustrative Trend) Note: This table illustrates general trends. Actual values are contingent on the specific computational methodology.

| Solvent | Dielectric Constant (Illustrative) | Predicted Dipole Moment (μ) | Predicted HOMO-LUMO Gap |

|---|---|---|---|

| Gas Phase (Vacuum) | 1.0 | Lower | Higher |

| Toluene | 2.4 | ↓ | ↓ |

| Ethanol (B145695) | 24.6 | ↓ | ↓ |

| Water | 80.1 | Higher | Lower |

Binding Energy Calculations

Binding energy calculations are fundamental for understanding the stability of molecular complexes and the strength of intermolecular forces. For this compound, these calculations are vital for studying its potential interactions with biological targets, such as enzymes or receptors. nih.gov

The binding energy is computed by taking the difference between the total energy of the molecular complex and the sum of the energies of the individual, non-interacting molecules. A negative binding energy signifies a stable interaction. These calculations can elucidate the preferred orientation (binding mode) of the molecule within a binding site and identify the specific interactions—such as hydrogen bonds and van der Waals forces—that contribute to the stability of the complex. nih.gov Such computational insights are crucial for structure-based drug design and understanding mechanisms of action.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a temporal view of molecular systems, providing insights into their dynamic behavior, conformational flexibility, and interactions with their environment over time. nih.gov

Interaction with Solvent Molecules

MD simulations provide a detailed, atom-level picture of how this compound interacts with the surrounding solvent molecules. ornl.gov These simulations can generate radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This allows for a precise characterization of the solvation shell. For instance, in an aqueous environment, MD can visualize and quantify the hydrogen bonds that form between the nitrogen atoms of the pyridine ring and the nitrile group with water molecules. ornl.gov These interactions can significantly affect the molecule's solubility, stability, and reactivity.

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Chemoinformatics applies computational methods to analyze chemical data, while QSAR and QSPR studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity (QSAR) or physicochemical properties (QSPR).

For this compound and related compounds, these approaches are valuable for predicting biological activities or properties without the need for synthesis and testing of every compound. The process involves calculating a wide range of molecular descriptors, which are numerical representations of a molecule's structure. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Indices that describe molecular branching and connectivity.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, and partial charges derived from DFT calculations.

By establishing a statistically significant relationship between these descriptors and a known activity or property for a training set of molecules, a predictive model can be developed. This model can then be used to estimate the activity or property of new, untested derivatives of this compound, thereby accelerating the discovery and design of new molecules with desired characteristics.

Descriptor Calculation and Selection

In the field of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the chemical structure and are used to create a quantitative link between the structure of a molecule and its physicochemical properties or biological activity. The process of descriptor calculation and selection is a critical first step in developing predictive models.

For a molecule like this compound, a wide array of descriptors can be calculated using specialized software. These descriptors fall into several categories:

1D Descriptors: These are the simplest descriptors and are based on the molecular formula. Examples include molecular weight, atom count, and bond count.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and counts of specific structural features (e.g., number of hydrogen bond donors/acceptors, number of rotatable bonds).

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include geometric properties (e.g., molecular surface area, volume) and spatial relationships between atoms.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms.

Once a large set of descriptors is calculated, a crucial step is to select a smaller, more relevant subset. This is important to avoid overfitting in subsequent modeling and to create more interpretable models. Common methods for descriptor selection include:

Correlation Analysis: Removing descriptors that are highly correlated with each other to reduce redundancy.

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of descriptors into a new set of uncorrelated variables called principal components.

Genetic Algorithms: An optimization approach that mimics the process of natural selection to find the optimal subset of descriptors for a given property.

An illustrative set of calculated descriptors for this compound is presented in Table 1.

Table 1: Illustrative Molecular Descriptors for this compound

| Descriptor Category | Descriptor Name | Illustrative Value |

| 1D Descriptors | Molecular Weight | 147.18 g/mol |

| Atom Count | 19 | |

| 2D Descriptors | Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 48.9 Ų | |

| 3D Descriptors | Molecular Surface Area | ~160 Ų |

| Molecular Volume | ~140 ų | |

| Quantum Chemical | HOMO Energy | -6.5 eV |

| Descriptors | LUMO Energy | -1.2 eV |

| Dipole Moment | ~3.5 D |

Model Development for Activity/Property Prediction

After calculating and selecting a relevant set of molecular descriptors, these can be used to develop a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model. These models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property.

The general workflow for developing a QSAR/QSPR model for a series of compounds related to this compound would involve:

Data Set Preparation: A dataset of molecules with known activities or properties is required. This dataset is typically split into a training set (used to build the model) and a test set (used to validate the model's predictive ability).

Model Building: Various statistical and machine learning methods can be used to build the model, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Random Forest (RF)

Artificial Neural Networks (ANN)

Model Validation: The developed model must be rigorously validated to ensure it is robust and has good predictive power. Common validation metrics include the coefficient of determination (R²), the cross-validated R² (Q²), and the root-mean-square error (RMSE).

For instance, a hypothetical QSAR model for the inhibitory activity of a series of 2-(alkylamino)isonicotinonitrile derivatives against a specific enzyme might be represented by a linear equation:

pIC50 = c0 + c1LogP + c2TPSA + c3*LUMO

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c0, c1, c2, c3) would be determined by the regression analysis.

An example of a hypothetical QSAR model validation is shown in Table 2.

Table 2: Hypothetical QSAR Model Validation Statistics

| Parameter | Value | Description |

| R² (Training Set) | 0.92 | The proportion of the variance in the dependent variable that is predictable from the independent variables for the training set. |

| Q² (Cross-Validation) | 0.85 | A measure of the model's predictive ability, calculated using cross-validation. |

| R² (Test Set) | 0.88 | The R² value for the external test set, indicating how well the model predicts the activity of new compounds. |

| RMSE | 0.25 | The root-mean-square error, indicating the average deviation of the predicted values from the actual values. |

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. If this compound were identified as a hit compound from a high-throughput screen, virtual screening could be employed to find other similar or diverse compounds with potentially improved activity.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active compounds. A model, or pharmacophore, is built based on the 3D structural features of active molecules like this compound. This pharmacophore model is then used to search a database for other molecules that fit these features.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target. Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function.

A hypothetical virtual screening workflow starting from this compound might proceed as follows:

Library Preparation: A large database of commercially available or proprietary compounds is prepared for screening. This involves generating 3D conformers and calculating relevant properties.

Screening Cascade: A multi-step screening process is often used to efficiently filter the large library.

Initial Filtering: Rule-of-five filters or other property-based filters are applied to remove non-drug-like molecules.

Pharmacophore Screening or Docking: The filtered library is then screened using either a pharmacophore model based on this compound or by docking into the target's binding site.

Pose Analysis and Rescoring: The top-ranked hits from docking are visually inspected for plausible binding modes and may be rescored using more computationally intensive methods.

Hit Selection: A final set of promising compounds is selected for experimental testing.

Table 3 illustrates a hypothetical hit list from a virtual screening campaign using a this compound-based pharmacophore.

Table 3: Hypothetical Hit List from a Virtual Screening Campaign

| Compound ID | Similarity Score to Query | Predicted Activity (pIC50) | Chemical Scaffold |

| ZINC123456 | 0.95 | 7.8 | Pyridine-based |

| ZINC789012 | 0.88 | 7.5 | Pyrimidine-based |

| ZINC345678 | 0.85 | 7.3 | Imidazole-based |

| ZINC901234 | 0.82 | 7.1 | Pyridine-based |

Biological and Medicinal Chemistry Applications

Exploration of the Isonicotinonitrile Scaffold in Drug Discovery

The isonicotinonitrile framework is a versatile starting point in drug development due to its favorable properties and the ease with which it can be chemically modified. This adaptability allows chemists to explore a vast "chemical space" to create and optimize new drug candidates.

The 2-aminopyridine (B139424) structure, a key component of 2-(Ethylamino)isonicotinonitrile, is a low molecular weight, well-functionalized moiety used to synthesize a wide range of biologically active molecules. rsc.org Its simple design is advantageous for producing specific products with minimal side reactions. rsc.org The isonicotinonitrile scaffold can be modified in numerous ways. For example, introducing different substituted groups at the 2-position of the pyridine (B92270) ring can create a new class of inhibitors for targets like Aurora kinases and tubulin polymerization, which are important in cancer therapy. ekb.eg The trifluoromethyl phenyl moiety is another group that has been incorporated into cyanopyridone structures to create potential anticancer agents. nih.gov This extensive derivatization allows for the creation of large libraries of related compounds, each with potentially different biological activities, aiding in the search for new medicines.

Bioisosteric replacement, a strategy where one part of a molecule is swapped for another with similar properties, is frequently used with the isonicotinonitrile scaffold to improve a drug's characteristics. Small aliphatic rings like cyclopropanes and cyclobutanes are often used as bioisosteres for other groups to enhance physicochemical properties. nih.gov The 3-cyano group on the pyridine ring is considered a key feature that can contribute to a molecule's ability to bind to its target, often by forming a crucial hydrogen bond. nih.gov In pharmacophore design, which focuses on the essential 3D arrangement of features necessary for biological activity, the 2-aminopyridine moiety is considered a valuable starting point for creating molecules that can target a variety of biological entities. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological effects. These studies guide the optimization of lead compounds into potent and selective drug candidates.

The biological activity of pyridine derivatives is highly dependent on the types of chemical groups attached to the ring and their positions. nih.gov

Enhancing Activity: The presence and placement of specific groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance the antiproliferative activity of pyridine derivatives against cancer cell lines. nih.gov

Reducing Activity: Conversely, the addition of halogen atoms (e.g., chlorine, bromine) or large, bulky groups can sometimes lead to lower biological activity. nih.gov

Chain Length: In some series of compounds, such as those designed to combat Leishmania, the length of an alkyl chain linker significantly influences activity, with longer chains sometimes showing better results. mdpi.com For synthetic cathinones, the potency as dopamine (B1211576) uptake inhibitors increases as the side-chain length is extended from a methyl to a propyl group, but then decreases with further extension. ub.edu

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group (NO2), can positively contribute to the activity of some compounds, as seen in certain antifungal coumarin (B35378) derivatives. mdpi.com

SAR studies help to identify the key structural motifs, or pharmacophores, that are essential for a molecule's interaction with its biological target. For many biologically active pyridine derivatives, the pyridine ring itself is a core component. Key features that often determine activity include the nature of the amine at the end of a chain, the size of substituents, and the position of any additions to the aromatic ring. nih.gov For instance, in a series of CCR5 antagonists developed for HIV treatment, specific substitutions on a piperidino-piperidine core containing a pyridine N-oxide were crucial for achieving potent antiviral activity. nih.gov Similarly, for certain anticancer agents, a 3-cyanopyridone structure bearing a trifluoromethyl phenyl moiety was identified as a key pharmacophore, with the phenyl groups interacting with hydrophobic regions of the target proteins. nih.gov

Receptor Binding and Interaction Mechanisms

The therapeutic effect of a drug is determined by how it binds to and interacts with its molecular target, such as a receptor or an enzyme. The isonicotinonitrile scaffold can participate in several types of interactions that are crucial for binding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common and critical interaction in drug-receptor binding. The cyano (-CN) group is also vital, as it can form important polar hydrogen bonds with the active site of a biological target. nih.gov

For example, in the design of dual inhibitors for VEGFR-2 and HER-2 (targets in cancer therapy), the trifluoromethyl phenyl group was expected to form hydrogen bonds with amino acid residues in the active sites, while the phenyl groups were anticipated to engage in hydrophobic interactions. nih.gov Molecular modeling studies can help visualize these binding modes, providing a deeper understanding of the interactions that drive the biological activity of these compounds. nih.gov

Affinity and Selectivity Profiling

Affinity and selectivity are critical parameters in drug discovery, defining how strongly a compound binds to its intended target versus other related or unrelated targets. For modulators of muscarinic acetylcholine (B1216132) receptors, selectivity among the five subtypes (M1-M5) is paramount to achieving therapeutic efficacy while minimizing side effects. researchgate.net The M1 receptor, in particular, is a significant target for cognitive disorders like Alzheimer's disease. nih.govyoutube.com

While detailed, publicly available quantitative data for this compound across all muscarinic subtypes is limited, its chemical class is primarily investigated for activity at the M1 receptor. nih.govnih.gov The goal of such profiling is to identify compounds that show high affinity for the M1 receptor with significantly lower affinity for other subtypes (M2, M3, M4, M5), which are associated with various off-target effects. A desirable selectivity profile would show a much lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for the M1 receptor compared to the other subtypes.

Table 1: Illustrative Affinity and Selectivity Profile for a Hypothetical M1-Selective Compound This table demonstrates the concept of a selectivity profile. Data is illustrative and not specific to this compound.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. M1) |

| M1 | 10 | - |

| M2 | 500 | 50x |

| M3 | 800 | 80x |

| M4 | 1200 | 120x |

| M5 | 1500 | 150x |

Allosteric Modulation Studies

This compound is investigated as a positive allosteric modulator (PAM). Unlike orthosteric agonists that bind directly to the same site as the endogenous ligand (acetylcholine), allosteric modulators bind to a distinct, topographically separate site on the receptor. youtube.com A PAM enhances the receptor's response to the endogenous agonist, increasing its affinity or efficacy. nih.govnih.gov

This approach offers several advantages:

Preservation of Natural Signaling: PAMs only act when the natural ligand is present, maintaining the spatial and temporal patterns of physiological receptor activation.

Improved Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, making it easier to develop subtype-selective compounds.

Ceiling Effect: The modulatory effect of a PAM is typically saturable, which can reduce the risk of overstimulation and associated toxicity compared to direct-acting agonists.

The development of M1 receptor PAMs, such as the research compound VU0486846, has shown potential in preclinical models for Alzheimer's disease by enhancing cognitive function and reducing underlying pathology. nih.govnih.gov The investigation of this compound falls within this promising therapeutic strategy.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor. nih.govmdpi.com This analysis provides critical insights into the molecular interactions that stabilize the ligand-receptor complex, guiding the rational design of more potent and selective molecules. ijsdr.org For this compound, docking studies within the allosteric binding pocket of the M1 muscarinic receptor can elucidate its mechanism of action.

In a hypothetical docking scenario, the key interactions might include:

Hydrogen Bonding: The nitrogen atom of the isonicotinonitrile group could act as a hydrogen bond acceptor with donor residues in the binding pocket.

Hydrophobic Interactions: The ethyl group and the pyridine ring are likely to engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic pyridine ring can form π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine within the binding site. nih.gov

Table 2: Potential Molecular Interactions of this compound in an M1 Receptor Allosteric Site This table is based on general principles of ligand-receptor interactions and the compound's structure.

| Structural Moiety of Compound | Type of Interaction | Potential Interacting Amino Acid Residues | Significance |

| Isonicotinonitrile Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine | Anchors the ligand in the binding pocket. |

| Ethyl Group | Hydrophobic | Leucine, Valine, Isoleucine | Contributes to binding affinity. |

| Pyridine Ring | π-π Stacking / Hydrophobic | Tyrosine, Phenylalanine, Tryptophan | Orients the ligand and enhances binding. nih.gov |

Enzyme Inhibition Mechanisms

While the primary focus of research on this compound is its role as a receptor modulator, many small molecules can also interact with enzymes. The study of such interactions is crucial to understand a compound's full pharmacological profile. To date, the publicly accessible scientific literature has not extensively reported on the specific enzyme inhibition mechanisms of this compound. Its development is centered on its effects as an allosteric modulator of G protein-coupled receptors rather than as a classic enzyme inhibitor.

Computational Drug Design Strategies

Computational methods are indispensable in modern drug discovery, accelerating the identification and optimization of new therapeutic agents. nih.govnih.gov The discovery and development of compounds like this compound are heavily reliant on these strategies.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based design strategies are integral to the discovery of novel receptor modulators. mdpi.comnih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target receptor is unknown or not well-defined, but a set of active molecules has been identified. nih.gov Using the known structure of this compound and its analogs, researchers can develop a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used to screen large databases for other molecules that fit the model. nih.gov

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal structures of GPCRs like the M1 muscarinic receptor, SBDD has become a powerful tool. nih.govijsdr.org This method uses the 3D structure of the receptor's binding site to design ligands with high affinity and selectivity. By analyzing the docked pose of this compound, medicinal chemists can identify opportunities to modify its structure to form additional favorable interactions with the receptor, thereby improving its pharmacological properties. ijsdr.org

Material Science and Photophysical Applications

Photophysical Properties of 2-(Ethylamino)isonicotinonitrile and its Analogs

The photophysical behavior of aminonitriles is governed by the interplay of electron-donating (amino) and electron-withdrawing (nitrile) groups, which can lead to interesting fluorescence and charge transfer characteristics.

While specific data for this compound is not extensively detailed in the provided search results, the properties of analogous compounds, such as 2-aminopyridine (B139424) and substituted 2-aminonicotinonitriles, offer significant insights.

Studies on 2-amino-4,6-diphenylnicotinonitriles reveal that these compounds exhibit fluorescence, with emission maxima that are influenced by the solvent environment. mdpi.com For instance, in dimethyl sulfoxide (B87167) (DMSO), a polar solvent, these compounds show a notable red shift, with emission maxima in the range of 420–433 nm. mdpi.com This shift is attributed to the stabilization of the polar excited state by the polar solvent. mdpi.com The substitution pattern on the phenyl rings also fine-tunes the emission wavelengths. mdpi.com